1-(6-methoxypyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methoxypyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxypyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Pyridazine Ring: Starting with a suitable precursor, such as 3-chloropyridazine, the methoxy group can be introduced via nucleophilic substitution using sodium methoxide.
Indole Derivative Preparation: The indole moiety can be synthesized from aniline derivatives through Fischer indole synthesis, involving the reaction of phenylhydrazine with ketones or aldehydes.
Piperidine Ring Formation: The piperidine ring can be constructed through cyclization reactions, often starting from 1,5-diaminopentane.
Coupling Reactions: The final step involves coupling the pyridazine, indole, and piperidine fragments using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxypyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the pyridazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Sodium methoxide (NaOMe), sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
1-(6-Methoxypyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-methoxypyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Receptor Binding: The compound may bind to certain receptors in the brain, modulating their activity.
Enzyme Inhibition: It could inhibit specific enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloropyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide: Similar structure but with a chlorine atom instead of a methoxy group.
1-(6-Methoxypyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxylate: An ester derivative of the compound.
Uniqueness
1-(6-Methoxypyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C20H23N5O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(6-methoxypyridazin-3-yl)-N-(1-methylindol-4-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H23N5O2/c1-24-12-10-15-16(6-3-7-17(15)24)21-20(26)14-5-4-11-25(13-14)18-8-9-19(27-2)23-22-18/h3,6-10,12,14H,4-5,11,13H2,1-2H3,(H,21,26) |
InChI Key |
YAKFWQDSEPUKCD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)C3CCCN(C3)C4=NN=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.